N-Hydroxy-4-aminoazobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

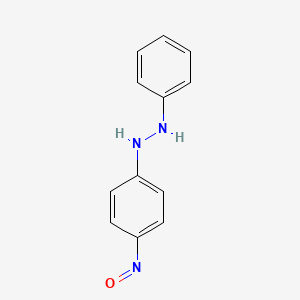

N-Hydroxy-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carcinogenesis Research

N-Hydroxy-4-aminoazobenzene as a Procarcinogen

This compound is recognized for its role as a proximate carcinogen. Studies have demonstrated that it can induce hepatic tumors in animal models, including rats and mice. For instance, research indicated that rats administered N-hydroxy derivatives developed significant incidences of hepatic tumors, underscoring the compound's carcinogenic potential .

Mechanisms of Action

The compound undergoes metabolic activation via cytochrome P-450 enzymes, leading to the formation of reactive metabolites that bind to DNA, resulting in mutagenic lesions. This process has been pivotal in understanding the mechanisms underlying chemical-induced carcinogenesis . The following table summarizes key findings from various studies on the carcinogenic effects of N-hydroxy derivatives:

| Study Reference | Animal Model | Dose (mg/kg) | Tumor Incidence (%) | Notes |

|---|---|---|---|---|

| Rats | 3-5 | 25 | Induced hepatic tumors after oral administration | |

| Mice | Variable | High | Significant tumor development observed |

Photochemical Applications

Photochromic Properties

This compound exhibits unique photochromic properties that allow it to undergo reversible isomerization when exposed to light. This characteristic makes it a candidate for applications in optical switches and molecular sensors. The ability to alter its structure and optical properties under light exposure opens avenues for innovative technologies in photonics .

Analytical Chemistry

Use in DNA Adduct Studies

The compound is also utilized in analytical chemistry for studying DNA adduct formation. This compound can form stable adducts with DNA, which are crucial for understanding the genotoxic effects of aromatic amines. In vitro studies have shown that these adducts can inhibit DNA replication, providing insights into the mechanisms of genotoxicity associated with aromatic amines .

Case Study: Adduct Formation Analysis

A study focusing on the genotoxicity of N-hydroxy derivatives highlighted that this compound produced significant amounts of DNA adducts compared to its parent compound. The analysis involved high-pressure liquid chromatography and showed that these adducts could be detected in liver tissues of treated animals, reinforcing the compound's relevance in toxicological assessments .

Propiedades

Número CAS |

6530-27-4 |

|---|---|

Fórmula molecular |

C12H11N3O |

Peso molecular |

213.23 g/mol |

Nombre IUPAC |

1-(4-nitrosophenyl)-2-phenylhydrazine |

InChI |

InChI=1S/C12H11N3O/c16-15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,13-14H |

Clave InChI |

BSWKCZZIOMRERZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NNC2=CC=C(C=C2)N=O |

SMILES canónico |

C1=CC=C(C=C1)NNC2=CC=C(C=C2)N=O |

Números CAS relacionados |

78172-53-9 (mono-hydrochloride) |

Sinónimos |

N-hydroxy-4-aminoazobenzene N-hydroxy-4-aminoazobenzene monohydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.